3-Chloro-1-propanethiol

Surface Chemistry Polymer Functionalization Click Chemistry

3-Chloro-1-propanethiol is a bifunctional organosulfur compound that combines a reactive thiol (-SH) group with a terminal chloroalkyl moiety. Its molecular formula is C₃H₇ClS, with a molecular weight of 110.61 g/mol.

Molecular Formula C3H7ClS
Molecular Weight 110.61 g/mol
CAS No. 17481-19-5
Cat. No. B091760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-propanethiol
CAS17481-19-5
Molecular FormulaC3H7ClS
Molecular Weight110.61 g/mol
Structural Identifiers
SMILESC(CS)CCl
InChIInChI=1S/C3H7ClS/c4-2-1-3-5/h5H,1-3H2
InChIKeyTZCFWOHAWRIQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-propanethiol (CAS 17481-19-5): Key Procurement Specifications and Chemical Identity


3-Chloro-1-propanethiol is a bifunctional organosulfur compound that combines a reactive thiol (-SH) group with a terminal chloroalkyl moiety . Its molecular formula is C₃H₇ClS, with a molecular weight of 110.61 g/mol [1]. The compound is a colorless to pale yellow liquid with a characteristic odor, exhibiting a boiling point of 145.5 °C, a density of 1.136 g/mL at 25 °C, and a refractive index (n20/D) of 1.4921 . As a sulfur-containing building block, it functions primarily as a nucleophilic reagent in SN2 reactions .

Why Generic Thiol Substitution Fails: 3-Chloro-1-propanethiol Functional Specificity


While many thiol-containing compounds can engage in nucleophilic substitution or surface binding, 3‑chloro‑1‑propanethiol offers a unique combination of a thiol group for strong chemisorption or nucleophilic attack and a terminal chloro group that remains available for subsequent orthogonal functionalization or influences interfacial properties [1]. Simple alkylthiols (e.g., 1‑propanethiol) lack this second reactive handle, limiting their utility in multi‑step synthetic sequences or tailored surface modifications . In contrast, ω‑functionalized thiols like 3‑mercaptopropanol present a hydroxyl rather than a chloro terminus, leading to markedly different surface wettability, reactivity, and electronic characteristics in applications such as self‑assembled monolayers (SAMs) and quantum dot passivation [2]. The evidence presented below demonstrates that these structural differences translate into quantifiable performance variations in catalytic, optoelectronic, and synthetic contexts.

Quantitative Differentiation of 3-Chloro-1-propanethiol Against In‑Class Analogs: A Procurement‑Focused Evidence Guide


Enhanced Surface Hydrophobicity in Thiol‑Ene Click Chemistry Compared to Hydroxyl‑Terminated Analogs

In thiol‑ene reactions with HPB6, 3‑chloro‑1‑propanethiol yields a significantly higher water contact angle (WCA) than hydroxyl‑terminated analogs such as 2‑mercaptoethanol and 3‑mercaptopropanol, indicating greater surface hydrophobicity [1]. This property is critical for applications requiring water‑repellent coatings or controlled interfacial interactions.

Surface Chemistry Polymer Functionalization Click Chemistry

Superior Solar Cell Performance via Quantum Dot Passivation

In the fabrication of infrared‑band gap quantum dot solar cells, the use of 3‑chloro‑1‑propanethiol (CPT) as an organic ligand in a hybrid passivation strategy resulted in a 94% increase in power conversion efficiency (PCE) and a 74% increase in external quantum efficiency (EQE) compared to devices without CPT passivation [1]. The chloroalkyl tail of CPT contributes to improved colloidal stability and prevents quantum dot fusion in solid films, unlike simple alkylthiols or hydroxyl‑terminated ligands.

Quantum Dot Solar Cells Surface Passivation Optoelectronics

Efficient One‑Pot Synthesis of Pharmacologically Relevant 1,3‑Thiazin‑2‑ones

3‑Chloro‑1‑propanethiol serves as a key building block in a one‑pot, three‑component reaction with chlorosulfonyl isocyanate (CSI) and various amines to produce N‑substituted 2H‑1,3‑thiazin‑2‑ones in good yields [1]. This reaction proceeds efficiently under mild conditions and tolerates a range of aliphatic, aromatic, and heteroaromatic amines, whereas alternative thiols lacking the chloroalkyl group fail to participate in this specific cyclization pathway.

Medicinal Chemistry Heterocyclic Synthesis One‑Pot Reaction

High Catalytic Turnover Frequency in Hybrid Monolithic Cross‑Coupling Catalysts

Hybrid monolithic catalysts functionalized with 3‑chloro‑1‑propanethiol exhibit turnover frequencies (TOF) in the range of 1800–2200 h⁻¹ in cross‑coupling reactions, representing a significant improvement over conventional heterogeneous catalytic systems . The chloroalkyl spacer enhances catalyst dispersion and accessibility, a benefit not observed with non‑functionalized or hydroxyl‑terminated thiol ligands.

Catalysis Cross‑Coupling Monolithic Reactors

Recommended Procurement Scenarios for 3‑Chloro‑1‑propanethiol Based on Quantitative Evidence


Fabrication of Hydrophobic Functional Coatings via Thiol‑Ene Click Chemistry

Researchers developing water‑repellent surfaces or polymer coatings should prioritize 3‑chloro‑1‑propanethiol over hydroxyl‑terminated thiols. As demonstrated in Table 1 of Zhao et al. (2022), this compound yields a water contact angle of 98.0°, which is 8.4° higher than 2‑mercaptoethanol and 9.6° higher than methyl thioglycolate under identical thiol‑ene conditions [1]. This enhanced hydrophobicity is directly attributable to the chloroalkyl terminus.

Development of High‑Efficiency Infrared Quantum Dot Solar Cells

Groups working on colloidal quantum dot photovoltaics should procure 3‑chloro‑1‑propanethiol for use in hybrid passivation protocols. Mahajan et al. (2020) report that incorporating CPT alongside PbI₃⁻ results in a 94% increase in power conversion efficiency and a 74% increase in external quantum efficiency at the excitonic peak, compared to devices lacking CPT passivation [1]. The chloro‑terminated ligand is essential for passivating both (111) and (200) facets of large‑size PbS QDs.

Medicinal Chemistry: One‑Pot Synthesis of 1,3‑Thiazin‑2‑one Scaffolds

Medicinal chemists seeking efficient routes to N‑substituted 1,3‑thiazin‑2‑ones should select 3‑chloro‑1‑propanethiol as a core building block. The one‑pot, three‑component reaction with chlorosulfonyl isocyanate and diverse amines proceeds in good yields and tolerates a broad substrate scope [1]. Alternative thiols lacking the chloroalkyl moiety do not undergo this cyclization, making this compound indispensable for accessing this pharmacologically relevant heterocyclic core.

Catalysis: Preparation of High‑Throughput Cross‑Coupling Monoliths

Chemical engineers and synthetic chemists designing continuous‑flow or monolithic catalytic reactors should consider 3‑chloro‑1‑propanethiol as a surface functionalization agent. Catalysts modified with this compound exhibit turnover frequencies of 1800–2200 h⁻¹ in cross‑coupling reactions, significantly outperforming conventional heterogeneous catalysts [1]. The chloroalkyl spacer enhances active site accessibility and catalyst lifetime.

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